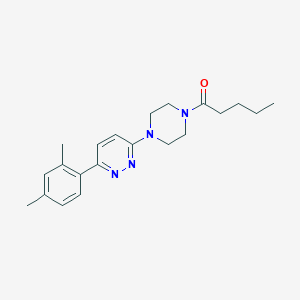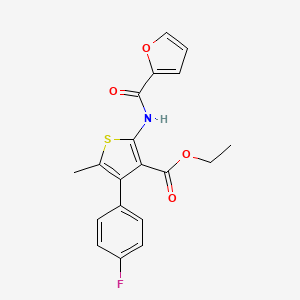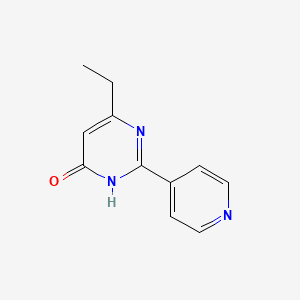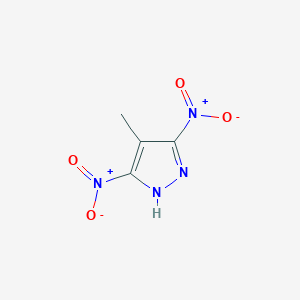
1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyridazin-3 (2H)-ones . Pyridazin-3 (2H)-ones have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities . Recently pyridazinones have also been reported as antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial agents .
Synthesis Analysis
The pyridazin-3 (2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl 5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular formula of the compound is C20H26N4O. The molecular weight is 338.455. More detailed structural analysis may require specific experimental techniques such as X-ray crystallography .Applications De Recherche Scientifique
Antibacterial Applications
Compounds with structures related to the specified chemical have shown potent antibacterial activities. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have demonstrated significant antibacterial efficacies against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds have also shown inhibitory activities against MRSA and VRE bacterial strains, indicating their potential as effective agents in combating resistant bacterial infections (Mekky & Sanad, 2020).
Antiproliferative Activity
A series of new derivatives structurally similar to the specified compound have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines. Some of these derivatives have demonstrated significant activity, indicating their potential as anticancer agents. For example, certain compounds have shown good activity on cancer cell lines, excluding K562, suggesting a potential direction for further cancer research and drug development (Mallesha et al., 2012).
Anti-inflammatory Activity
Research into piperazinylthienylpyridazine derivatives has unveiled their potential as anti-inflammatory agents. A novel series of these compounds were prepared and evaluated for their anti-inflammatory activity against carrageenan-induced paw edema in a study model. The results indicated promising anti-inflammatory effects, highlighting their potential therapeutic use in treating inflammation-related conditions (Refaat, Khalil, & Kadry, 2007).
Anticonvulsant Effects
Studies have also explored the anticonvulsant properties of related compounds, providing insights into their potential use in treating seizure disorders. Crystal structures and electronic properties of certain anticonvulsant drugs have been thoroughly investigated, revealing their interaction mechanisms and suggesting avenues for the development of new therapeutic agents in epilepsy management (Georges et al., 1989).
Safety And Hazards
The safety and hazards associated with this specific compound are not explicitly mentioned in the available resources. It’s important to note that this compound is not intended for human or veterinary use and is available for research use only.
Orientations Futures
Given the diverse pharmacological activities of pyridazin-3 (2H)-ones, this privileged skeleton should be extensively studied for therapeutic benefits . The easy functionalization of various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs . This suggests potential future directions in drug discovery and development.
Propriétés
IUPAC Name |
1-[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-4-5-6-21(26)25-13-11-24(12-14-25)20-10-9-19(22-23-20)18-8-7-16(2)15-17(18)3/h7-10,15H,4-6,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRIGEBPNHUDIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)pentan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2871800.png)


![(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2871803.png)

![Ethyl 4-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2871807.png)
![3-ethyl-N-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2871808.png)




